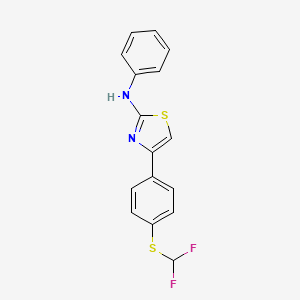

1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

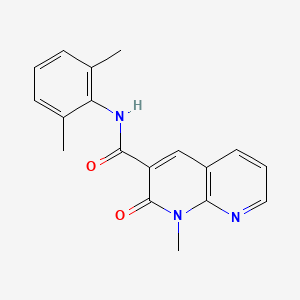

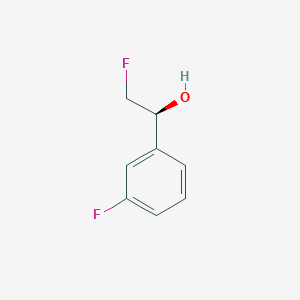

The compound “1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . In this case, the pyrazole ring is substituted with a phenyl group at the 3-position and a 4-nitrophenyl group at the 1-position.

Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, we can infer that it might undergo reactions typical of pyrazoles and nitroaromatics. This could include electrophilic aromatic substitution reactions, reduction of the nitro group, and potentially reactions at the 5-position of the pyrazole ring .Scientific Research Applications

Corrosion Inhibition in the Petroleum Industry

- A study by Singh et al. (2020) explored the green synthesis of pyrazol derivatives, including 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol, for use in corrosion inhibition of N80 steel in a simulated acidizing environment, crucial in the petroleum industry. The study found that these compounds effectively mitigate corrosion, providing a promising eco-friendly solution in this field (Singh, Ansari, Quraishi, & Kaya, 2020).

Biological Evaluation for Anti-inflammatory and Antibacterial Activities

- Research conducted by Ravula et al. (2016) involved the synthesis of pyrazoline derivatives, including compounds related to this compound. These derivatives were evaluated for their anti-inflammatory and antibacterial properties, showing potential as molecular templates for anti-inflammatory drugs (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

Structural and Spectral Characteristics Analysis

- Ibnaouf et al. (2019) conducted a study examining the structural and spectral characteristics of pyrazoles, including this compound. The study revealed significant insights into the influence of functional groups on tautomerism and energy band gaps of these compounds (Ibnaouf, Hussein, El-Khair, & Elzupir, 2019).

Investigation in Pharmaceutical and Chemistry Sectors

- Volkova et al. (2021) explored the reactivity and potential biological activity of substituted 4-nitrosopyrazoles, including structures related to this compound. This study highlighted the importance of these compounds in pharmaceuticals and chemistry, particularly in their interactions with diene hydrocarbons (Volkova, Popov, Root, Kukushkin, & Suboch, 2021).

Antimicrobial and Antioxidant Effects

- A study by Joseph (2018) synthesized and characterized a 4-nitrophenyl derivative containing the 1H-pyrazol-5-ol moiety, assessing its antibacterial and cell proliferative effects. This research underscores the potential of such derivatives in antimicrobial applications (Joseph, 2018).

Future Directions

properties

IUPAC Name |

2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-15-10-14(11-4-2-1-3-5-11)16-17(15)12-6-8-13(9-7-12)18(20)21/h1-10,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABSOCGJVXDRKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2570842.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone](/img/structure/B2570843.png)

![N-(2,3-dimethylphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2570844.png)

![2-[[1-(5-Chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2570848.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B2570859.png)

![N-[6-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methoxy-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2570861.png)